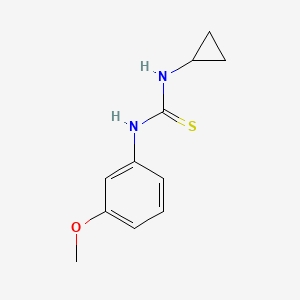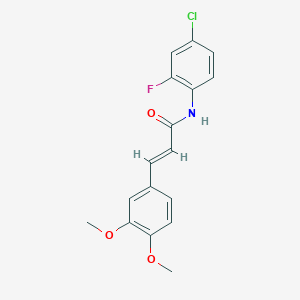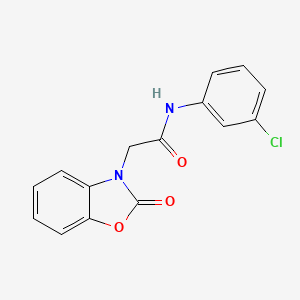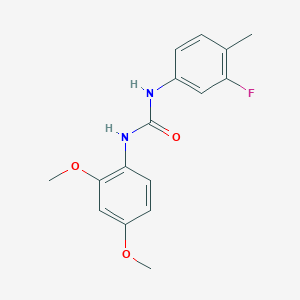![molecular formula C16H15F3N2OS B5735685 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5735685.png)
1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea is an organic compound that features a thiourea group bonded to a phenylethyl and a trifluoromethoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 1-(2-phenylethyl)thiourea with 4-(trifluoromethoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The thiourea group can be hydrolyzed to form corresponding amines and carbonyl compounds under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1-(2-Phenylethyl)-3-phenylthiourea: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-(2-Phenylethyl)-3-[4-(trifluoromethyl)phenyl]thiourea: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and interactions with molecular targets.
1-(2-Phenylethyl)-3-[4-(methoxy)phenyl]thiourea: Contains a methoxy group instead of a trifluoromethoxy group, leading to different lipophilicity and biological activity.
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential biological activities due to the presence of the trifluoromethoxy group.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)22-14-8-6-13(7-9-14)21-15(23)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDINXRYEVREFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5735611.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbutanamide](/img/structure/B5735616.png)
![4,6-dimethyl-N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]pyrimidin-2-amine](/img/structure/B5735633.png)
![N-(4-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5735638.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]pentan-3-amine](/img/structure/B5735649.png)
![N-(4-{(1E)-1-[2-({5-[(2-chlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B5735654.png)

![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylsulfanylacetate](/img/structure/B5735664.png)
![methyl 2-methyl-3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B5735672.png)


![N-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-N-(2-THIENYLMETHYL)AMINE](/img/structure/B5735696.png)

